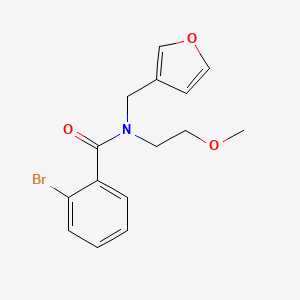
(7-Methoxynaphthalen-1-yl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methoxynaphthalen-1-yl)methanamine;hydrochloride, also known as 7-MeO-NAPH, is a chemical compound that belongs to the class of naphthalene derivatives. It is a psychoactive substance that has been studied for its potential therapeutic applications in the treatment of various mental health disorders.
Applications De Recherche Scientifique
Catalysis and Green Chemistry
- Selective Engineering for O-methylation of 2-naphthol : A study by Yadav and Salunke (2013) explored the catalytic methylation of 2-naphthol using dimethyl carbonate, a greener alternative to methyl halides. They synthesized catalysts based on calcined-hydrotalcite supported on hexagonal mesoporous silica and demonstrated high selectivity towards the production of 2-methoxynaphthalene, an important intermediate in the manufacture of naproxen, a widely used NSAID. The catalyst showed excellent reuse potential without significant loss in activity, indicating its potential for sustainable industrial applications (Yadav & Salunke, 2013).
Environmental Remediation
- Biodegradation of Endocrine-disrupting Chemicals : Yang et al. (2018) reported on Rhodococcus ruber YC-YT1, a bacterial strain capable of degrading di-(2-ethylhexyl) phthalate (DEHP), a common plasticizer and endocrine disruptor. This strain demonstrated the potential for remediating DEHP-contaminated environments, especially in saline conditions, highlighting the role of microbial biodegradation in mitigating pollution from plasticizers (Yang et al., 2018).
Pharmaceutical Development
- Synthesis of N-hydroxyphthalimide : An industrial chemical important for various chemical syntheses, including pharmaceuticals, was efficiently produced from hydroxylamine hydrochloride, sodium methoxide, and phthalic anhydride, demonstrating simple procedures and high yield, which could be relevant for the synthesis and modification of naphthalene derivatives (Chemical, 2012).
Propriétés
IUPAC Name |
(7-methoxynaphthalen-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11;/h2-7H,8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEAANHWEVXOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CN)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2791965.png)
![3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2791967.png)
![7,8-dihydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2791972.png)






![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2791982.png)

![1-(4-Phenylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B2791985.png)